1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
The compound “1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone” is a complex organic molecule. It contains several functional groups and structural features, including a thiazole ring, a piperazine ring, a phenyl ring, and an ethanone group .
Molecular Structure Analysis
The compound’s structure is likely to be determined by the arrangement and connectivity of its functional groups. The thiazole and piperazine rings, along with the phenyl and ethanone groups, would contribute to its three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thiazole ring might undergo reactions typical of heterocyclic compounds, while the piperazine ring might participate in reactions typical of secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .
Scientific Research Applications
Synthesis and Characterization
- A study involved the synthesis and characterization of related compounds through condensation reactions, spectroscopic evidences (LCMS, 1H NMR, 13C NMR, IR), and X-ray diffraction studies. These compounds were evaluated for their antibacterial and anthelmintic activity, showing moderate effects in specific assays (Sanjeevarayappa et al., 2015).
- Another research focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, shedding light on their reactive sites and potential for further medicinal applications (Kumara et al., 2017).
Biological Evaluation
- The antifungal properties of a novel antifungal compound from the 1,2,4-triazole class were explored, focusing on solubility thermodynamics and partitioning processes in biologically relevant solvents, highlighting its potential in lipophilic delivery pathways (Volkova et al., 2020).
- Research on tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate aimed at synthesizing biologically active benzimidazole compounds, an intermediate step in drug discovery (Liu Ya-hu, 2010).
Antimicrobial and Anti-inflammatory Activity
- Studies have synthesized a series of thiazolidinone and triazine-based derivatives linked with piperazine, evaluating them for antimicrobial activity against a spectrum of bacteria and fungi, providing insights into potential therapeutic agents (Patel et al., 2012).
- The anti-inflammatory activity of specific compounds was assessed, revealing some compounds with significant in vitro anti-inflammatory activity, suggesting their potential use in treating inflammation-related disorders (Ahmed et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, exhibiting antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as solubility and chemical stability may play a role .
Properties
IUPAC Name |
1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-20(2,3)17-15-26-18(21-17)13-22-9-11-23(12-10-22)19(24)14-25-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBKORBUMCJSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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